6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14971697
Molecular Formula: C25H27N5O4
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O4 |
|---|---|
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H27N5O4/c1-16-5-4-12-30-22(16)28-23-20(25(30)32)15-19(21(26)29(23)13-14-33-2)24(31)27-11-10-17-6-8-18(34-3)9-7-17/h4-9,12,15,26H,10-11,13-14H2,1-3H3,(H,27,31) |
| Standard InChI Key | HIGMRBBLEDYYLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCCC4=CC=C(C=C4)OC |
Introduction
The compound 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule belonging to the triazatricyclo family. It features a unique structural framework with multiple functional groups, including imino, methoxy, and carboxamide groups, which contribute to its chemical reactivity and potential biological activities. This compound is primarily used in research settings for its implications in drug discovery and development.
Structural Features
-
Molecular Formula and Weight: The compound has a molecular weight of approximately 475.5 g/mol, reflecting its complex structure.
-
Triazatricyclo Framework: The presence of multiple nitrogen atoms in its structure contributes to its diverse chemical properties and potential biological activities.
-
Functional Groups: The compound includes an imino group, a methoxy group, and a carboxamide group, which are crucial for its chemical reactivity and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often require advanced synthetic techniques and careful optimization to achieve high yields. The use of environmentally friendly solvents and continuous flow synthesis can enhance efficiency and minimize waste.
Potential Biological Activities
While specific biological activity data for this compound may be limited, its structural characteristics suggest potential interactions with various biological targets. The unique arrangement of functional groups may confer distinct pharmacological properties, making it a candidate for further investigation in therapeutic applications. Interaction studies could focus on binding affinities to proteins or nucleic acids, which are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Triazatricyclo framework with methoxyethyl and methoxyphenyl groups | Potential for diverse biological activities due to its unique functional groups |
| 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Similar triazatricyclo framework but with a phenylethyl group instead of methoxyethyl | Exhibits potential antimicrobial and anticancer properties |
| 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Contains a phenylethyl group instead of methoxyethyl | Potential for various biological activities due to its structural complexity |
Research Findings and Future Directions
Preliminary studies on similar compounds suggest that they exhibit various biological activities, including antimicrobial and anticancer properties. Further research is needed to fully elucidate the biological activities and therapeutic potential of 6-imino-7-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding interactions with biological macromolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume